Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)
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Overview
Description
Bicyclo[222]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)] is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)] typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core followed by functional group modifications to introduce the carboxylic acid and bocamino groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
- Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Uniqueness
Bicyclo[22
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12-10-7-5-9(6-8-10)11(12)13(17)19-4/h5,7,9-12H,6,8H2,1-4H3,(H,16,18)/t9-,10+,11+,12+/m0/s1 |
InChI Key |
XMGUHQIIKXKFIB-IRCOFANPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)OC)C=C2 |
Origin of Product |
United States |
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